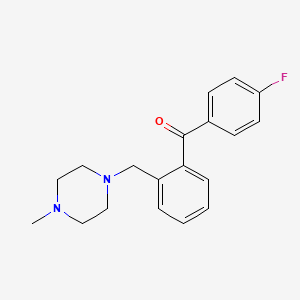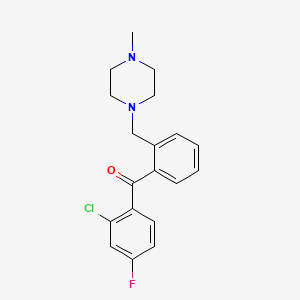
3-(3-Methylphenyl)-3'-trifluoromethylpropiophenone
Overview
Description
The compound “3-(3-Methylphenyl)-3’-trifluoromethylpropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (CH3) and a trifluoromethyl group (CF3) attached. The ‘propiophenone’ part of the name suggests the presence of a propiophenone group, which is a three-carbon chain attached to a phenyl group with a carbonyl group (C=O) at one end .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s reacted. The phenyl rings might participate in electrophilic aromatic substitution reactions, and the carbonyl group could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties would depend on the exact structure of the compound .Scientific Research Applications
1. Antiandrogen Activity
3-(3-Methylphenyl)-3'-trifluoromethylpropiophenone derivatives have been explored for their antiandrogen activity. Trifluoromethyl series showed partial androgen agonist activity, contributing to the development of novel, potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
2. Catalysis in Organic Synthesis
This compound is involved in unique multiple arylation processes via C-C and C-H bond cleavages, leading to the synthesis of tetraarylethanes and isochromanones, which are significant in organic chemistry (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
3. Molecular Structure Studies
The molecular structure of related compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, has been determined to understand their biological activities. This involves analysis of their crystal structures and intermolecular interactions (Allen, Trotter, & Rogers, 1971).
4. Polymer Chemistry Applications
In the field of polymer chemistry, derivatives of 3-(3-Methylphenyl)-3'-trifluoromethylpropiophenone have been utilized to create polymers with enhanced properties, like lower glass-transition temperatures and higher thermal-decomposition temperatures, thus improving their practical applications (Liu et al., 2002).
5. Synthesis of Organic Compounds
Various organic synthesis processes utilize this compound, such as in the vinylphosphonium salt mediated reaction to produce specific derivatives like methyl 2-(1,3-benzodioxol-2-yl)acetate (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
6. Electrophilic Cyclization in Organic Synthesis
The compound is used in selenium-promoted electrophilic cyclization processes, facilitating the synthesis of organoselenyl derivatives and spiro trienones, highlighting its versatility in organic synthesis (Recchi et al., 2020).
7. Development of Antioxidants
Its derivatives have been studied for the development of antioxidants, particularly for polymers, enhancing their stability and performance (Yachigo, Sasaki, & Kojima, 1992).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether “3-(3-Methylphenyl)-3’-trifluoromethylpropiophenone” has any bioactive properties, it’s difficult to speculate on its mechanism of action .
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-4-2-5-13(10-12)8-9-16(21)14-6-3-7-15(11-14)17(18,19)20/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSSVQDUKLMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644087 | |
| Record name | 3-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898791-05-4 | |
| Record name | 1-Propanone, 3-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



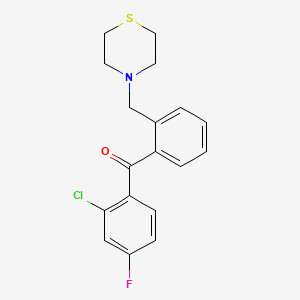
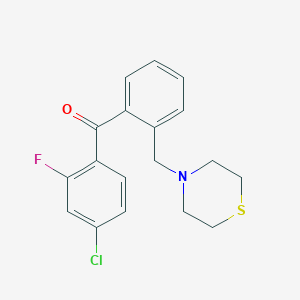

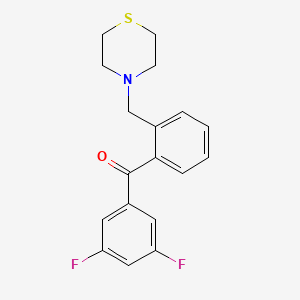

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)
